2-(4-Chlorophenyl)-4-pentyn-2-ol

Description

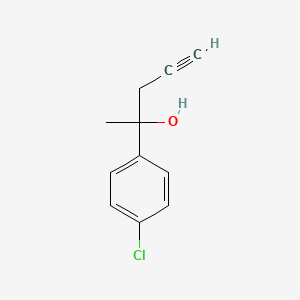

2-(4-Chlorophenyl)-4-pentyn-2-ol is an organic compound featuring a 4-chlorophenyl group attached to a secondary alcohol and a pentynyl chain (alkyne-containing five-carbon chain). The alkyne group may enable click chemistry applications, while the chlorophenyl moiety is associated with bioactivity in pesticidal and anticancer compounds .

Properties

Molecular Formula |

C11H11ClO |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

2-(4-chlorophenyl)pent-4-yn-2-ol |

InChI |

InChI=1S/C11H11ClO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h1,4-7,13H,8H2,2H3 |

InChI Key |

QZVDGMCFHKNWNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)(C1=CC=C(C=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-pentyn-2-ol typically involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

2-(4-Chlorophenyl)-4-pentyn-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular properties, and reported applications of 2-(4-Chlorophenyl)-4-pentyn-2-ol with analogous compounds:

Key Observations:

- Chlorophenyl Group : Present in all compounds, this moiety is linked to bioactivity in pesticidal (e.g., pyridine-thioether derivatives ) and anticancer (imidazole derivatives ) contexts.

- Alkyne Functionality : The alkyne in this compound contrasts with tertiary alcohols (e.g., 2-(4-chlorophenyl)butan-2-ol ) and amines (e.g., N-methyl-4-pentyn-2-amine ), suggesting divergent reactivity (e.g., participation in Huisgen cycloaddition).

- Bioactivity Trends: Chlorophenyl-containing heterocycles (pyridine, imidazole, triazole) demonstrate insecticidal, anticancer, or antiviral activity , while non-heterocyclic analogs (e.g., butan-2-ol) lack reported bioactivity.

Physicochemical Properties

- Stability : Alkyne groups may confer susceptibility to oxidation or polymerization under acidic/alkaline conditions, necessitating stabilization strategies.

Biological Activity

2-(4-Chlorophenyl)-4-pentyn-2-ol is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a pentynol moiety. With the molecular formula C11H10ClO, this compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a hydroxyl group (-OH) attached to a carbon chain that includes a triple bond. This configuration contributes to its chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClO |

| Molecular Weight | 208.65 g/mol |

| Functional Groups | Hydroxyl, Alkyne |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

- Study on Bacterial Inhibition : A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial properties .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific biochemical pathways.

- Cell Line Studies : In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be approximately 25 µM for MCF-7 and 30 µM for A549 cells .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. It may modulate key signaling pathways associated with cell proliferation and apoptosis.

Enzyme Interaction

The compound is hypothesized to interact with enzymes involved in critical metabolic processes. For instance, its structural similarity to known enzyme inhibitors suggests potential binding affinities that could lead to inhibition of target enzymes .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Potential

A recent study focused on the anticancer properties of this compound, revealing its ability to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.